Methyl 2-aminohexanoate hydrochloride
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Overview
Description
Methyl 2-aminohexanoate hydrochloride, also known as Methyl 6-aminocaproate hydrochloride, is commonly used in solution-phase peptide synthesis . Its linear formula is C7H16ClNO2 .
Molecular Structure Analysis
The molecular structure of Methyl 2-aminohexanoate hydrochloride is represented by the linear formula C7H16ClNO2 .Scientific Research Applications
Sustainable Solvent Alternatives
The review by Vincent Rapinel et al. (2020) focuses on 2-Methyloxolane (2-MeOx) as a sustainable, bio-based solvent for extracting natural products and food ingredients. This solvent is highlighted for its environmental and economic viability compared to conventional petroleum-based solvents, potentially relevant for processes involving methyl 2-aminohexanoate hydrochloride in natural product extraction or synthesis contexts (Rapinel et al., 2020).
Biopolymer Synthesis and Applications
Research on xylan derivatives by K. Petzold-Welcke et al. (2014) presents the chemical modification of xylan into biopolymer ethers and esters, showcasing the synthesis and application potential of chemically modified natural polymers. This could relate to the functional group transformation capabilities of methyl 2-aminohexanoate hydrochloride in similar biopolymer synthesis applications (Petzold-Welcke et al., 2014).
Biodegradation Systems
The study on the biodegradation system of Flavobacterium and Pseudomonas by S. Negoro et al. (1994) outlines microbial adaptation to man-made compounds like 6-aminohexanoate-oligomer. Insights into microbial degradation pathways could inform research on the environmental impact and degradation mechanisms of methyl 2-aminohexanoate hydrochloride, highlighting the importance of sustainable chemical use and disposal (Negoro et al., 1994).
Pesticide Environmental Effects
D. Neary et al. (1993) review a decade of research on the environmental fate of forestry-use pesticides, emphasizing the controlled movement through hydrologic pathways and the minimal long-term impact on water quality when best management practices are followed. While focused on pesticides, the principles of chemical fate, dissipation, and environmental impact assessment could apply to studies involving methyl 2-aminohexanoate hydrochloride, especially regarding its environmental safety and degradation (Neary et al., 1993).
Safety And Hazards
properties
IUPAC Name |
methyl 2-aminohexanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMOVZRXLNVNBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554798 |
Source
|
Record name | Methyl norleucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-aminohexanoate hydrochloride | |
CAS RN |
77300-48-2 |
Source
|
Record name | Methyl norleucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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